molecular formula C16H9NO2 B13692094 Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- CAS No. 89447-90-5

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-

Cat. No.: B13692094
CAS No.: 89447-90-5
M. Wt: 247.25 g/mol
InChI Key: WSRUAEWHXYSQRO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- (CAS synonyms: 4-(1,3-dioxo-indan-2-yl)-benzonitrile; 2-(4-cyanophenyl)indane-1,3-dione) is a nitrile-substituted aromatic compound fused with a 2,3-dihydro-1H-indene-1,3-dione moiety .

Properties

CAS No.

89447-90-5

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1,3-dioxoinden-2-yl)benzonitrile

InChI

InChI=1S/C16H9NO2/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-8,14H

InChI Key

WSRUAEWHXYSQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Based on patent literature and chemical databases, the following steps are commonly employed:

Step Description Reagents/Conditions Notes
1 Preparation of 6-chloropyrimidine-2,4-dione intermediate Starting materials: 6-chloropyrimidine-2,4(lH,3H)-dione; base (e.g., triethylamine); solvent (toluene) Facilitates subsequent substitution
2 Reaction with 2-(bromomethyl)benzonitrile to form 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Triethylamine, toluene, controlled temperature (25-30°C, cooling to 0-5°C) Nucleophilic substitution
3 Methylation of the chloro intermediate Methylating agent: dimethyl sulfate; base: potassium carbonate; solvent: methyl isobutyl ketone; temperature: 20°C to reflux Efficient methylation step with high yield
4 Reaction with (R)-piperidin-3-amine or its acid-addition salt Suitable base and solvent; mild conditions Introduces aminopiperidinyl substituent
5 Purification and crystallization of the final benzonitrile derivative Solvents: hydrocarbons, chloro solvents, ethers, esters, polar aprotic solvents Crystalline form-A obtained with high purity

These steps correspond to an improved and cost-effective process developed to yield high purity Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- and its pharmaceutically acceptable salts, as detailed in patent WO2016139677A1.

Detailed Reaction Conditions and Reagent Selection

  • Methylation Step: Dimethyl sulfate is preferred as the methylating agent due to cost-effectiveness and safety profile compared to alternatives. The molar ratio ranges from 2.5 to 3.0 equivalents per mole of substrate. The reaction temperature is maintained between 20°C and the reflux temperature of the solvent to optimize yield and minimize impurities.

  • Solvent System: The solvents used span a broad range including hydrocarbons (e.g., toluene), chloro solvents (e.g., dichloromethane), ethers, esters, polar aprotic solvents (e.g., methyl isobutyl ketone), and alcohols. This flexibility allows optimization based on scale and desired purity.

  • Purification: Crystallization is performed by isolating the compound from suitable solvents to obtain crystalline form-A, which is preferred for pharmaceutical applications due to its stability and purity.

Alternative Routes and Intermediates

The 6-chloropyrimidine-2,4-dione and 2-(bromomethyl)benzonitrile intermediates can be synthesized by known literature methods or procured commercially. The process allows for variation in the source of (R)-piperidin-3-amine, either free base or acid-addition salts, providing flexibility in synthesis.

Analytical Data and Research Findings

Molecular and Structural Data

Parameter Value
Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
IUPAC Name 4-(4-methyl-1,3-dioxoisoindol-2-yl)benzonitrile
SMILES CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C#N
InChI InChI=1S/C16H10N2O2/c1-10-3-2-4-13-14(10)16(20)18(15(13)19)12-7-5-11(9-17)6-8-12/h2-8H,1H3

This data confirms the identity and purity of the compound prepared by the described methods.

Yield and Purity

The improved process yields Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- with high purity suitable for pharmaceutical use. The methylation step using dimethyl sulfate significantly enhances yield and reduces impurities compared to previous methods.

Summary Table of Preparation Method Parameters

Step Reagent(s) Solvent(s) Temperature Molar Ratio Outcome
1 6-chloropyrimidine-2,4-dione + 2-(bromomethyl)benzonitrile Toluene 25-30°C, cooling to 0-5°C 1:1 Chloropyrimidine benzonitrile intermediate
2 Dimethyl sulfate + potassium carbonate Methyl isobutyl ketone 20°C to reflux 2.5-3.0 eq dimethyl sulfate Methylated intermediate
3 (R)-piperidin-3-amine + base Various solvents Ambient Stoichiometric Final benzonitrile derivative
4 Crystallization solvents Hydrocarbons, ethers, esters, polar aprotic Cooling to 0-5°C N/A Crystalline form-A product

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key features of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- with related compounds:

Compound Name Molecular Formula Substituent/R-Group Key Properties/Applications Reference
Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- C15H9NO2 Nitrile (-CN) Potential pharmaceutical intermediate; high polarity due to nitrile and dione groups
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde C15H10O3 Aldehyde (-CHO) Industrial solvent; precursor for flavorants and plastics
2-(4-Methoxybenzoyl)indane-1,3-dione C17H12O4 Methoxybenzoyl (-CO-C6H4-OCH3) Electron-deficient aromatic system; potential use in optoelectronics
Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate C19H12NNaO5S Sulphonate (-SO3Na) + methylquinoline Water-soluble dye/pigment; used in industrial coatings
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile C16H13NO Hydroxy (-OH) Pharmaceutical intermediate (e.g., androgen receptor-targeted therapies)

Key Research Findings

  • Electronic Properties : The inden-dione moiety contributes to planar conjugation, enhancing electron-withdrawing effects. Nitrile and sulphonate substituents further modulate electronic behavior, impacting charge transport in materials .
  • Stability and Solubility: Sulphonated derivatives (e.g., sodium salts) exhibit superior aqueous solubility compared to non-polar nitrile or methoxy variants, critical for dye applications .

Biological Activity

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- (CAS Number: 2510-61-4) is a compound with notable biological activity. This article explores its efficacy in various biological contexts, including its role as a potential therapeutic agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- is C16H9NO2C_{16}H_{9}NO_{2}. The compound features a benzonitrile structure combined with a dioxo-indene moiety, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that Benzonitrile derivatives exhibit various biological activities, primarily due to their ability to interact with specific enzymes and cellular pathways:

  • Tyrosinase Inhibition : Compounds similar to Benzonitrile have shown significant inhibition of mushroom tyrosinase, an enzyme critical in melanin production. This activity is particularly relevant for treating hyperpigmentation disorders. For example, analogs derived from similar structures demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which is essential for mitigating oxidative stress in cells. Studies have shown that certain analogs can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .
  • Anticancer Potential : Some studies suggest that Benzonitrile derivatives may possess anticancer properties through mechanisms involving the induction of apoptosis in cancer cells. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various Benzonitrile analogs on mushroom tyrosinase activity. The results indicated that specific analogs demonstrated potent inhibition with IC50 values as low as 1.12μM1.12\mu M, making them significantly more effective than traditional inhibitors .

CompoundIC50 (µM)Comparison to Kojic Acid
Analog 31.1222-fold stronger
Kojic Acid24.09Reference

Antioxidant Activity Assessment

In another study assessing antioxidant capabilities, analogs of Benzonitrile were tested against DPPH and ABTS radicals. The results showed that certain analogs scavenged up to 93% of DPPH radicals, indicating strong antioxidant potential comparable to vitamin C .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key StepsReference
Phthalic anhydride routePhthalic anhydride, p-toluidine, H₂O₂/ethanolN/AAldehyde formation
Three-component reactionPhenylhydrazines, acetylenedicarboxylatesHighOne-pot, no catalyst
Intermediate synthesisReflux, solvent removal, acidification64.2Purification optimization

How is NMR spectroscopy utilized in characterizing the structure of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-?

Basic Research Question
¹H-NMR is critical for validating structural motifs:

  • Indenone Protons : Resonances between δ 7.5–8.5 ppm confirm aromatic protons in the indenone moiety.
  • Benzonitrile Group : A sharp singlet near δ 4.0–4.5 ppm indicates the cyano group’s electronic environment.
  • Dihydro Region : Peaks at δ 2.5–3.5 ppm correlate with methylene protons in the dihydroindenyl system.
    These assignments align with related compounds, as shown in studies using ¹H-NMR for structural validation .

What computational methods are employed to predict the electronic properties and reactivity of this compound, and how do these findings guide experimental design?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:

  • HOMO-LUMO Gaps : Predicts charge-transfer behavior and reactivity sites. A narrow gap (e.g., 3–4 eV) suggests high electrophilicity, guiding derivatization strategies.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, aiding in predicting reaction pathways (e.g., nitrile group as an electron-deficient site).
  • Global Reactivity Descriptors : Electrophilicity index (ω) and chemical hardness (η) quantify stability under varying conditions .

Q. Table 2: Key Computational Parameters

ParameterValue RangeResearch ApplicationReference
HOMO-LUMO gap3.5–4.5 eVReactivity prediction
Electrophilicity (ω)1.8–2.5 eVStability in redox environments

How can structural modifications enhance biological activity, as inferred from related indenone derivatives?

Advanced Research Question

  • P1' Pharmacophore Modeling : Incorporating tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol) improves selectivity for enzyme targets, as seen in aggrecanase inhibitors .
  • Fluorine Substitution : Introducing fluoro groups (e.g., 5-fluoro substitution) enhances metabolic stability and binding affinity, demonstrated in AMPA receptor modulators .
  • Proteolysis-Targeting Chimeras (PROTACs) : Analogues with dioxopiperidinyl groups enable targeted protein degradation, as explored in androgen receptor inhibitors .

How should researchers address discrepancies in synthetic yields across different methods?

Data Contradiction Analysis
Yield variations arise from:

  • Reaction Kinetics : Longer reflux times in intermediate synthesis improve conversion but risk side reactions .
  • Purification Efficiency : Column chromatography vs. recrystallization impacts final purity and yield.
  • Catalyst Use : Catalyst-free three-component reactions minimize cost but may require stoichiometric excesses .
    Mitigation strategies include optimizing temperature gradients and employing orthogonal purification techniques.

What spectroscopic and crystallographic techniques resolve ambiguities in stereochemical assignments?

Advanced Research Question

  • X-ray Crystallography : Resolves torsional angles (e.g., C–C–C–C = 8.7° in indenone derivatives) to confirm spatial arrangements .
  • 13C-NMR : Distinguishes between keto-enol tautomers via carbonyl carbon shifts (δ 180–200 ppm).
  • IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups .

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